molecular formula C19H29NO6 B4005919 3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid

3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid

Cat. No.: B4005919
M. Wt: 367.4 g/mol
InChI Key: WRMZUCFNRYZYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a propylamine chain, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the alkylation of 4-methyl-2-prop-2-enylphenol to introduce the propylamine chain. This is followed by the methoxylation of the phenol group. The final step involves the reaction with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine
  • 3-ethoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine

Uniqueness

3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-4-7-16-14-15(2)8-9-17(16)20-13-6-11-18-10-5-12-19-3;3-1(4)2(5)6/h4,8-9,14,18H,1,5-7,10-13H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZUCFNRYZYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNCCCOC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 2
3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 3
3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 4
3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 5
3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 6
3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.